molecular formula C11H10Cl2O B14383504 1-(2,4-Dichlorophenyl)pent-4-en-1-one CAS No. 89544-52-5

1-(2,4-Dichlorophenyl)pent-4-en-1-one

Cat. No.: B14383504
CAS No.: 89544-52-5
M. Wt: 229.10 g/mol
InChI Key: NRNFSTDVJDTLOM-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)pent-4-en-1-one is an organic compound with the molecular formula C11H10Cl2O It is characterized by the presence of a dichlorophenyl group attached to a pentenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)pent-4-en-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 2,4-dichlorobenzaldehyde reacts with pent-4-en-1-one in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an ethanol solvent at room temperature, followed by purification through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines, thiols, or other substituted derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)pent-4-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)pent-4-en-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity . This inhibition disrupts the cell membrane, leading to antifungal activity.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-4,4-dimethyl-1-penten-3-one
  • 1-(2,4-Dichlorophenyl)-5-phenyl-1,4-pentadien-3-one
  • 1-(4-Chlorophenyl)pentan-2-one

Comparison: 1-(2,4-Dichlorophenyl)pent-4-en-1-one is unique due to its specific substitution pattern and the presence of a pentenone backbone. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the double bond in the pentenone moiety allows for additional chemical transformations and interactions with biological targets .

Properties

CAS No.

89544-52-5

Molecular Formula

C11H10Cl2O

Molecular Weight

229.10 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)pent-4-en-1-one

InChI

InChI=1S/C11H10Cl2O/c1-2-3-4-11(14)9-6-5-8(12)7-10(9)13/h2,5-7H,1,3-4H2

InChI Key

NRNFSTDVJDTLOM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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